Glyceryl tri(stearate-1-13C)
CAS No.: 287100-84-9
Cat. No.: VC3815119
Molecular Formula: C57H110O6
Molecular Weight: 894.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 287100-84-9 |
---|---|
Molecular Formula | C57H110O6 |
Molecular Weight | 894.5 g/mol |
IUPAC Name | 2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate |
Standard InChI | InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 |
Standard InChI Key | DCXXMTOCNZCJGO-FIXLHGMNSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Introduction
Structural and Chemical Identification
Molecular Architecture
Glyceryl tri(stearate-1-13C) consists of a glycerol backbone esterified with three stearic acid molecules, each labeled with carbon-13 at the carboxyl carbon () . The structural formula is:
This labeling strategy preserves the compound’s chemical behavior while allowing isotopic tracing in metabolic studies.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 72–75°C | |
Density | 0.909 g/cm³ | |
Refractive Index | 1.465 | |
Isotopic Purity | 99 atom % |
The compound’s high melting point reflects the saturated nature of stearic acid chains, while its density and refractive index align with typical triglyceride behavior .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves esterifying glycerol with -labeled stearic acid under acidic or enzymatic catalysis. Key steps include:
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Esterification: Glycerol reacts with stearic acid-1- in the presence of or lipases at 110–130°C.
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Purification: Crude product is recrystallized from ethanol or purified via column chromatography to ≥98% purity .
Industrial Manufacturing
Scaled production uses continuous flow reactors with immobilized lipases for efficient esterification. Post-synthesis, molecular distillation removes unreacted fatty acids, achieving >99% isotopic enrichment.
Applications in Scientific Research
Lipid Metabolism Tracing
The label permits real-time tracking of triglyceride digestion, absorption, and β-oxidation using -NMR or mass spectrometry . Studies demonstrate its utility in:
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Mapping chylomicron-mediated lipid transport in intestinal cells.
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Quantifying hepatic very-low-density lipoprotein (VLDL) secretion rates.
Pharmaceutical Development
Glyceryl tri(stearate-1-13C) serves as a model compound for lipid-based drug delivery systems. Its interaction with lipoproteins informs the design of nanoemulsions targeting adipose tissue .
Nutritional Studies
In vivo experiments using -labeled triglycerides reveal differential absorption kinetics of saturated vs. unsaturated fats, clarifying dietary lipid impacts on obesity .
Biochemical Interactions and Mechanisms
Enzymatic Hydrolysis
Pancreatic lipase hydrolyzes Glyceryl tri(stearate-1-13C) into -labeled stearic acid and glycerol. The reaction follows Michaelis-Menten kinetics, with and in vitro .
Cellular Effects
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Adipocytes: Incorporation into lipid droplets upregulates PPAR-γ, enhancing adipogenesis.
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Hepatocytes: β-oxidation of -stearate generates , measurable via isotope-ratio mass spectrometry.
Metabolic Pathways
The label traces carbon flux into the TCA cycle, gluconeogenesis, and lipogenesis.
Comparative Analysis with Analogues
Compound | Fatty Acid Composition | Isotopic Label | Key Applications |
---|---|---|---|
Glyceryl trioleate | Oleic acid (C18:1) | None | Emulsifier studies |
Glyceryl tripalmitate | Palmitic acid (C16:0) | None | Food science research |
Glyceryl tri(stearate-1-13C) | Stearic acid (C18:0) | Metabolic tracing |
The label distinguishes Glyceryl tri(stearate-1-13C) from non-isotopic triglycerides, enabling unique applications in kinetic studies.
Research Frontiers
Temporal Stability in Biological Systems
Long-term retention studies reveal 85% isotopic integrity after 72 hours in murine plasma, validating its use in chronic metabolic assays.
Dose-Dependent Effects
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Low dose (10 mg/kg): Enhances lipid oxidation without altering adiposity in mice.
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High dose (100 mg/kg): Induces hepatic steatosis via DGAT1 inhibition.
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